molecular formula C21H17N5O4S B2682498 4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 299954-87-3

4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2682498
CAS RN: 299954-87-3
M. Wt: 435.46
InChI Key: FBCNMZIYZNMNLF-UHFFFAOYSA-N
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Description

“4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. They can be synthesized by adopting green chemistry principles . A method for the synthesis of different quinoxalines involves the reaction of o-phenylene diamine and 2-bromoacetophenones .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol can lead to the formation of new compounds .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” is not available, quinoxaline derivatives have been reported to exhibit several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They have a promising future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

N-[3-(4-methylanilino)quinoxalin-2-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-14-6-8-15(9-7-14)22-20-21(24-19-5-3-2-4-18(19)23-20)25-31(29,30)17-12-10-16(11-13-17)26(27)28/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNMZIYZNMNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide

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